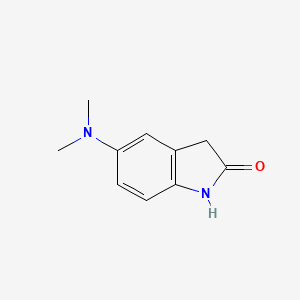
3-Chloro-2-methylpropanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methylpropanoyl chloride is an organic compound with the molecular formula C₄H₆Cl₂O. It is also known by other names such as 3-chloro-2-methylpropionyl chloride and 2-methyl-3-chloropropionyl chloride . This compound is a colorless liquid and is primarily used as an intermediate in organic synthesis.
Preparation Methods
3-Chloro-2-methylpropanoyl chloride can be synthesized through various methods. One common synthetic route involves the chlorination of 2-methylpropanoic acid using thionyl chloride or phosphorus trichloride as chlorinating agents . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial production methods often involve the use of large-scale chlorination reactors where 2-methylpropanoic acid is continuously fed and reacted with chlorine gas in the presence of a catalyst . The resulting this compound is then separated and purified through distillation.
Chemical Reactions Analysis
3-Chloro-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-2-methylpropanoic acid.
Reduction: It can be reduced to 3-chloro-2-methylpropanol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like triethylamine for substitution reactions and acidic or basic aqueous solutions for hydrolysis . Major products formed from these reactions include amides, esters, thioesters, and carboxylic acids .
Scientific Research Applications
3-Chloro-2-methylpropanoyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Polymer Chemistry: It is employed in the preparation of polymeric materials through reactions with monomers.
Biological Studies: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-chloro-2-methylpropanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it can acylate amino groups in proteins, leading to modifications that affect protein function .
Comparison with Similar Compounds
3-Chloro-2-methylpropanoyl chloride can be compared with other similar compounds such as:
2-Chloro-2-methylpropanoyl chloride: Similar in structure but with the chlorine atom on the second carbon instead of the third.
3-Chloropropionyl chloride: Lacks the methyl group on the second carbon.
Isobutyryl chloride: Has a similar branched structure but without the chlorine atom.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the chlorine atom and the methyl group, which influence its chemical behavior and applications .
Properties
CAS No. |
7623-10-1 |
|---|---|
Molecular Formula |
C4H6Cl2O |
Molecular Weight |
140.99 g/mol |
IUPAC Name |
3-chloro-2-methylpropanoyl chloride |
InChI |
InChI=1S/C4H6Cl2O/c1-3(2-5)4(6)7/h3H,2H2,1H3 |
InChI Key |
REBZXOIBOIJEAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


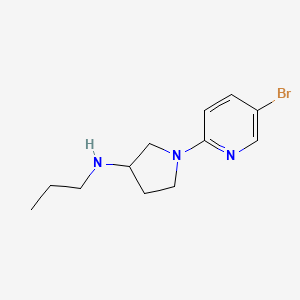
![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)

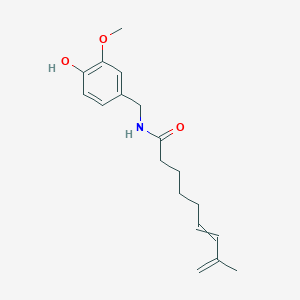
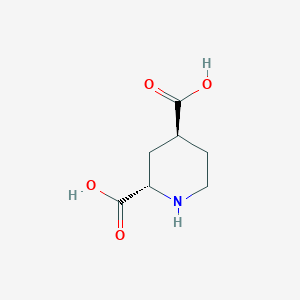
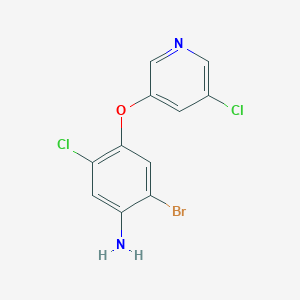
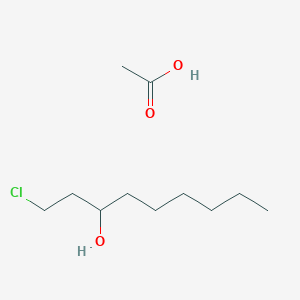
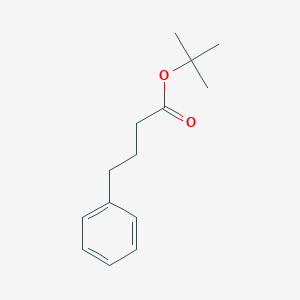

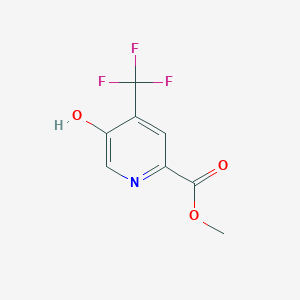
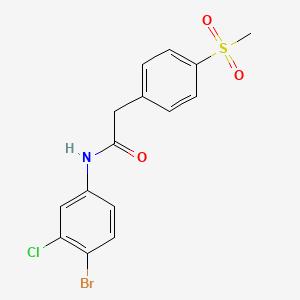
![2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13889872.png)
